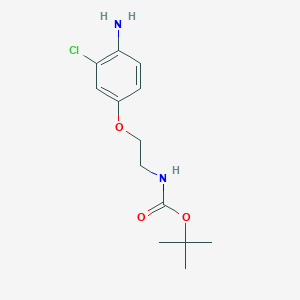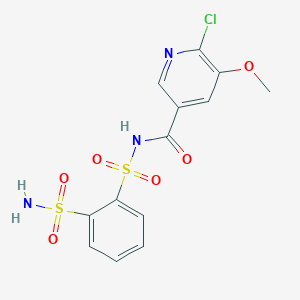
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfamoylphenylsulfonyl group attached to a nicotinamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-chloronicotinic acid with methoxyamine to form 6-chloro-5-methoxy nicotinic acid. This intermediate is then reacted with 2-aminobenzenesulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxy-N-(2-sulfamoylphenyl)ethyl benzamide: This compound shares structural similarities but differs in the position of the methoxy and chloro groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar functional groups but different core structures.
Uniqueness
6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
属性
分子式 |
C13H12ClN3O6S2 |
|---|---|
分子量 |
405.8 g/mol |
IUPAC 名称 |
6-chloro-5-methoxy-N-(2-sulfamoylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O6S2/c1-23-9-6-8(7-16-12(9)14)13(18)17-25(21,22)11-5-3-2-4-10(11)24(15,19)20/h2-7H,1H3,(H,17,18)(H2,15,19,20) |
InChI 键 |
YTDNTVWJRKYBME-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
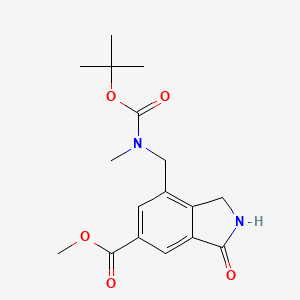
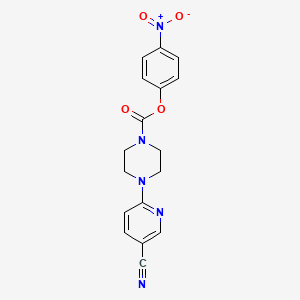
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
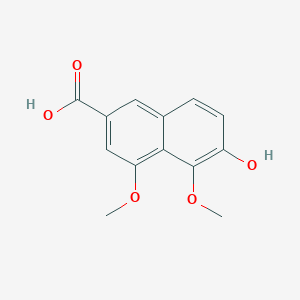
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
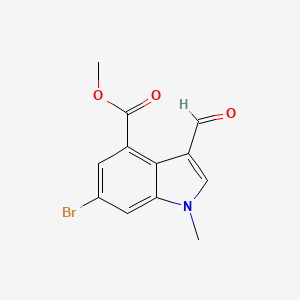
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)

![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
